

Phomosine D: An In-depth Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phomosine D**
Cat. No.: **B3025938**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a polyketide natural product belonging to the biraryl ether class of fungal metabolites.^[1] First isolated from the endophytic fungus *Phomopsis* species, it has garnered interest within the scientific community for its potential, albeit context-dependent, biological activities. This technical guide provides a comprehensive review of the available scientific literature on **Phomosine D**, including its physicochemical properties, biological activity, and the experimental protocols used for its isolation and characterization.

Physicochemical Properties

Phomosine D is characterized by the molecular formula C₁₈H₂₀O₇ and a molecular weight of 348.35 g/mol.^[1] Its structure has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₀ O ₇	[1]
Molecular Weight	348.35 g/mol	[1]
Class	Polyketide, Biraryl Ether	[1]

Biological Activity

The biological activity of **Phomosine D** appears to be highly specific and dependent on the producing fungal strain and the tested organism. There are conflicting reports in the literature regarding its efficacy as an antimicrobial agent.

One study investigating the metabolites from the endophytic fungus *Diaporthe* sp. F2934 reported that **Phomosine D** was inactive when tested against a panel of 15 microorganisms.

In contrast, a comprehensive review of secondary metabolites from *Diaporthe* and *Phomopsis* species indicates that **Phomosine D**, isolated from a *Phomopsis* strain derived from the plant *Ligustrum vulgare*, exhibits both antifungal and anti-algal activities. The same review, however, notes that this compound was not active against the bacterium *Bacillus megaterium*.

This discrepancy highlights the need for further research to fully characterize the antimicrobial spectrum of **Phomosine D** and to understand the factors that influence its bioactivity. To date, no quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values, have been published for **Phomosine D**'s antifungal or anti-algal effects.

For context, related compounds isolated alongside **Phomosine D**, such as Phomosine A and C, have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Experimental Protocols

Isolation and Purification of Phomosine D from *Diaporthe* sp. F2934

The following is a generalized workflow for the isolation of **Phomosine D** based on the methodology described for the metabolites of *Diaporthe* sp. F2934.

Fungal Cultivation

Cultivation of Diaporthe sp. F2934 on malt extract agar at 25°C for 15 days

Extraction

Extraction of mycelium with ethyl acetate and sonication to yield crude extract

Purification

Fractionation of crude extract using classic column chromatography

Further purification by High-Performance Liquid Chromatography (HPLC)

Analysis

Structure elucidation by NMR (HMQC, HMBC, COSY) and ESI-TOFMS

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phomosine D: An In-depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025938#literature-review-on-phomosine-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com